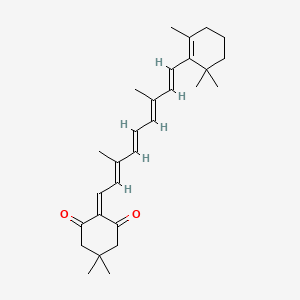
Retinylidene dimedone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinylidene dimedone, also known as this compound, is a useful research compound. Its molecular formula is C28H38O2 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
Retinylidene dimedone has been studied for its biological activities, particularly in the context of cancer research. A significant study demonstrated that compounds derived from dimedone exhibited anti-proliferative effects against multiple cancer cell lines. The synthesized arylhydrazones of dimedone were evaluated for their anti-cancer properties, revealing that modifications in substituents significantly influenced their activity . This suggests that this compound and its derivatives could serve as potential candidates for developing anti-cancer therapies.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound compared to all-trans-retinoic acid. In a subchronic toxicity study involving Sprague-Dawley rats, this compound was administered at varying doses (up to 330 mg/kg) over 13 weeks. The results indicated that this compound did not cause significant adverse effects such as growth depression or histopathological lesions, even at higher doses. In contrast, all-trans-retinoic acid led to severe toxicity and adverse health outcomes at lower doses . This highlights the potential of this compound as a safer alternative in therapeutic applications.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of retinoids, including this compound, have provided insights into their biological efficacy. Research has shown that while this compound is highly active in certain biological systems, it exhibits weak activity in others. For instance, it demonstrated strong activity in inhibiting neoplastic transformation and maintaining epithelial differentiation but was less effective in enhancing cell adhesion compared to other retinoids like retinyl acetate . Understanding these relationships is crucial for optimizing the design of new compounds with desired therapeutic properties.
Case Studies and Experimental Findings
Several experimental studies have documented the applications of this compound:
- Anti-Cancer Properties : A study reported the synthesis of various derivatives from dimedone that showed high inhibition rates against six different cancer cell lines. The findings suggested a promising avenue for further research into targeted cancer therapies using these compounds .
- Comparative Toxicity : In a comparative toxicity analysis, rats treated with this compound exhibited no significant adverse effects compared to those treated with all-trans-retinoic acid, which resulted in serious health issues including fractures and anemia .
- Mechanistic Insights : Research highlighted the role of retinylidene chromophores in visual cycles and their hydrolysis rates in mammalian opsins, indicating potential implications for vision-related studies .
Data Table: Summary of Key Findings
属性
CAS 编号 |
70424-15-6 |
|---|---|
分子式 |
C28H38O2 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C28H38O2/c1-20(13-15-23-25(29)18-27(4,5)19-26(23)30)10-8-11-21(2)14-16-24-22(3)12-9-17-28(24,6)7/h8,10-11,13-16H,9,12,17-19H2,1-7H3/b10-8+,16-14+,20-13+,21-11+ |
InChI 键 |
BKPKYGVFSWXWLQ-NXPQBZOXSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=C2C(=O)CC(CC2=O)(C)C)C)C |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C2C(=O)CC(CC2=O)(C)C)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=C2C(=O)CC(CC2=O)(C)C)C)C |
同义词 |
2-retinylidene-5,5-dimethyl-1,3-cyclohexanedione retinylidene dimedone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















